Ethylisopropylamiloride (EIPA), also known as 5-(N-Ethyl-N-isopropyl)amiloride, is a synthetic organic compound frequently employed in cellular and physiological research. [] It belongs to the class of amiloride derivatives, known for their ability to modulate ion transport across cellular membranes. [, ] EIPA is primarily recognized for its potent inhibition of the sodium-proton exchanger (NHE), a ubiquitous membrane protein crucial for maintaining intracellular pH and regulating cell volume. [, , , , , , , , ]
EIPA, or 5-(N-Ethyl-N-Isopropyl)amiloride, is a potent inhibitor of sodium-hydrogen exchangers and has been studied extensively for its effects on various ion channels and transport mechanisms. This compound is particularly noted for its ability to inhibit the TRPP3 (transient receptor potential polycystin 3) channel and Na+/Ca2+ exchange in cellular models, making it a valuable tool in pharmacological research.
EIPA is classified as a small molecule inhibitor and is derived from the amiloride family of compounds. It has been utilized in various biological studies due to its specificity towards ion transport mechanisms. EIPA is commonly sourced from chemical suppliers such as MedChemExpress and APExBIO, which provide detailed specifications and applications for laboratory use .
EIPA can be synthesized through several methods, typically involving modifications of the parent compound, amiloride. One common synthetic route includes:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and minimize by-products. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of EIPA.
EIPA has a complex molecular structure characterized by the following features:
The compound exhibits an unusual conformation that allows it to effectively interact with various ion channels, influencing their activity. Structural studies have shown that EIPA binds within the active site of target proteins, blocking ion transport pathways.
EIPA primarily acts by inhibiting sodium-hydrogen exchangers and calcium channels, which leads to alterations in cellular ion homeostasis. Key reactions include:
The inhibition mechanism involves competitive binding at the active sites of these transporters, leading to downstream physiological effects such as changes in intracellular calcium levels. Research has documented EIPA's IC50 values for various channels, indicating its potency as an inhibitor .
EIPA's mechanism of action revolves around its ability to modulate ion transport across cell membranes:
Data from studies indicate that EIPA can effectively reduce ET-1-induced increases in intracellular calcium concentration in cell models .
Relevant data from solubility tests indicate that EIPA maintains its activity across various pH levels but demonstrates optimal efficacy at physiological pH .
EIPA has a wide range of scientific applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3